molecular formula C10H22N2O3 B2749245 tert-butyl N-[(1-amino-3-methylbutan-2-yl)oxy]carbamate CAS No. 1785336-86-8

tert-butyl N-[(1-amino-3-methylbutan-2-yl)oxy]carbamate

Cat. No.: B2749245
CAS No.: 1785336-86-8
M. Wt: 218.297
InChI Key: ZABJAWMMYFUHPE-UHFFFAOYSA-N
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Description

tert-butyl N-[(1-amino-3-methylbutan-2-yl)oxy]carbamate: is a chemical compound with the molecular formula C10H22N2O3. It is a derivative of carbamic acid and is commonly used in organic synthesis and pharmaceutical research. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1-amino-3-methylbutan-2-yl)oxy]carbamate typically involves the reaction of tert-butyl chloroformate with 1-amino-3-methylbutan-2-ol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[(1-amino-3-methylbutan-2-yl)oxy]carbamate can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Corresponding oxides and hydroxylated derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

Chemistry: tert-butyl N-[(1-amino-3-methylbutan-2-yl)oxy]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is used to study enzyme-catalyzed reactions and metabolic pathways. It is also employed in the development of enzyme inhibitors and other bioactive molecules.

Medicine: this compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates and in the study of drug metabolism and pharmacokinetics.

Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and in the optimization of industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1-amino-3-methylbutan-2-yl)oxy]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-butyl N-[(1-amino-4-methylpentan-2-yl)oxy]carbamate
  • tert-butyl N-[(1-amino-3-methylbutyl)oxy]carbamate
  • tert-butyl N-[(1-amino-2-methylpropyl)oxy]carbamate

Comparison: tert-butyl N-[(1-amino-3-methylbutan-2-yl)oxy]carbamate is unique in its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of synthesis. Its unique tert-butyl group provides steric hindrance, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

tert-butyl N-(1-amino-3-methylbutan-2-yl)oxycarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O3/c1-7(2)8(6-11)15-12-9(13)14-10(3,4)5/h7-8H,6,11H2,1-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABJAWMMYFUHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)ONC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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